molecular formula C9H16N4O2S B7097771 N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide

N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide

Cat. No.: B7097771
M. Wt: 244.32 g/mol
InChI Key: UUATUMJIJHLRKM-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a triazole ring, and a sulfonamide group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-7(8-4-5-8)12(2)16(14,15)9-6-10-13(3)11-9/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUATUMJIJHLRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)S(=O)(=O)C2=NN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropyl compound is then subjected to further functionalization to introduce the triazole and sulfonamide groups.

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group through a cyclopropanation reaction. This can be achieved using diazomethane or a Simmons-Smith reagent under controlled conditions.

    Triazole Formation: The next step involves the introduction of the triazole ring. This can be accomplished through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.

    Sulfonamide Introduction: The final step involves the introduction of the sulfonamide group. This can be achieved through the reaction of the triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The triazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-N,2-dimethylfuran-3-carboxamide
  • N-(1-cyclopropylethyl)-N,2-dimethylpyrrole-3-sulfonamide
  • N-(1-cyclopropylethyl)-N,2-dimethylimidazole-4-sulfonamide

Uniqueness

N-(1-cyclopropylethyl)-N,2-dimethyltriazole-4-sulfonamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

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